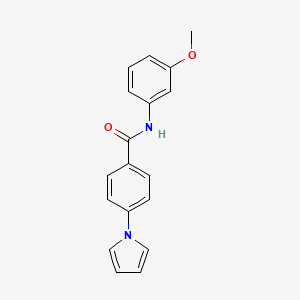

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

N-(3-Methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a pyrrole ring at the para position of the benzamide core. Its synthesis typically involves coupling reactions between substituted anilines and benzoyl intermediates, with characterization via NMR and HRMS .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C18H16N2O2/c1-22-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-20/h2-13H,1H3,(H,19,21) |

InChI Key |

VPRHOVYPFIKUOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed coupling reaction between the benzamide derivative and a pyrrole derivative under suitable conditions.

Industrial Production Methods:

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Anticancer Activity

Receptor Affinity and Selectivity

- SC211 (piperazine benzamide with a 3-methoxyphenyl group) exhibited high affinity for dopamine D4 receptors (D4R), emphasizing the role of the 3-methoxy group in receptor interactions .

Structural Novelty and Pharmacophore Diversity

- The Tanimoto similarity score (a measure of structural resemblance) for compound [18] (a novel D2R ligand) was 0.19, indicating high scaffold novelty . The pyrrole moiety in this compound likely contributes to similar novelty compared to conventional benzamide derivatives.

- Hybrids combining pyrrole with thiadiazole or chalcone moieties (e.g., compound 5f) demonstrate enhanced DNA-binding and apoptosis-inducing activity, suggesting synergistic effects between heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.